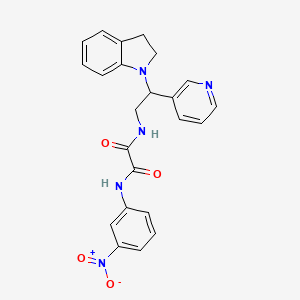
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline-Pyridine Intermediate: This step involves the reaction of indoline with a pyridine derivative under specific conditions, such as the presence of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (TEA) to form the oxalamide linkage.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects.
相似化合物的比较
Similar Compounds
N1-(2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Lacks the pyridine group, which may affect its biological activity.
N1-(2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Lacks the indoline group, potentially altering its chemical reactivity.
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(phenyl)oxalamide: Lacks the nitro group, which may reduce its redox potential.
Uniqueness
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is unique due to the combination of indoline, pyridine, and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
生物活性
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Structural Overview
The compound consists of:
- Indoline moiety : Known for its role in various pharmacological activities.
- Pyridine group : Often associated with biological activity, including antimicrobial and anticancer effects.
- Nitrophenyl substituent : May enhance the compound's reactivity and biological interactions.
The molecular formula is C23H22N4O4 with a molecular weight of approximately 430.45 g/mol.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Wnt Signaling Pathway Inhibition : Compounds in this class have been identified as potential inhibitors of the Wnt signaling pathway, which is implicated in numerous cancers. This inhibition can lead to reduced tumor growth and metastasis .
- Antioxidant Activity : The presence of functional groups such as nitro and pyridine may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
- Anti-fibrotic Effects : Similar oxalamides have shown promise in reducing collagen expression and fibrosis in cellular models, suggesting potential therapeutic applications in fibrotic diseases .
Table 1: Summary of Biological Activities
Case Studies
- Wnt Pathway Inhibition :
- Antioxidant Properties :
-
Anti-fibrotic Activity :
- A recent investigation into anti-fibrotic properties showed that oxalamides significantly reduced collagen type I alpha 1 (COL1A1) levels in hepatic stellate cells (HSC-T6). The most active compounds demonstrated IC50 values of less than 30 µM, outperforming established anti-fibrotic agents like Pirfenidone .
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-22(23(30)26-18-7-3-8-19(13-18)28(31)32)25-15-21(17-6-4-11-24-14-17)27-12-10-16-5-1-2-9-20(16)27/h1-9,11,13-14,21H,10,12,15H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVNAPJMGOSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














